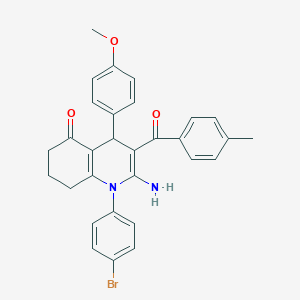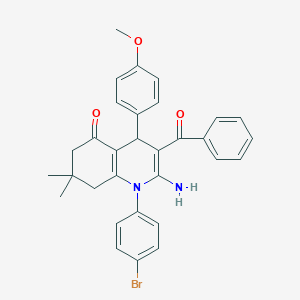![molecular formula C19H19ClN2O3 B304400 3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as CB-153, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CB-153 has been found to possess several unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of CB-153 is not yet fully understood. However, it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. CB-153 has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CB-153 has been found to possess several biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in the body. CB-153 has also been found to possess potent anticonvulsant activity, which can help to prevent seizures in individuals with epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-153 has several advantages for use in lab experiments. It is a highly pure and stable compound, which can be easily synthesized in large quantities. It has also been found to possess several unique properties, making it a promising candidate for further research. However, CB-153 also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on CB-153. One potential area of research is the development of CB-153-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential area of research is the investigation of the mechanism of action of CB-153, which can help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of CB-153 in clinical trials, which can help to determine its potential as a therapeutic agent.
Métodos De Síntesis
CB-153 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 4-ethoxyphenylacetic acid, followed by cyclization and subsequent reduction. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
Aplicaciones Científicas De Investigación
CB-153 has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. CB-153 has also been found to possess potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Propiedades
Nombre del producto |
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C19H19ClN2O3 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-15-9-7-14(8-10-15)22-18(23)11-17(19(22)24)21-12-13-5-3-4-6-16(13)20/h3-10,17,21H,2,11-12H2,1H3 |
Clave InChI |
XDNXFBVGZCIETA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















